molecular formula C13H14FNO B2969356 N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2411245-66-2

N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B2969356
CAS No.: 2411245-66-2
M. Wt: 219.259
InChI Key: WNSKKUWCPMRMML-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of indenyl derivatives This compound is characterized by the presence of a fluoro group, a methyl group, and a prop-2-enamide moiety attached to the indenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenyl Core: The starting material, 6-fluoro-2-methylindanone, is subjected to a reduction reaction to form 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol.

    Introduction of the Prop-2-enamide Group: The hydroxyl group of the intermediate is then converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)acetamide
  • N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)but-2-enamide

Uniqueness

N-(6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a fluoro group and a prop-2-enamide moiety

Properties

IUPAC Name

N-(6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-3-12(16)15-13-8(2)6-9-4-5-10(14)7-11(9)13/h3-5,7-8,13H,1,6H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSKKUWCPMRMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1NC(=O)C=C)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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